molecular formula C5H7ClF5N B12819812 3-(Perfluoroethyl)azetidine hydrochloride

3-(Perfluoroethyl)azetidine hydrochloride

Cat. No.: B12819812
M. Wt: 211.56 g/mol
InChI Key: RYFWKIIRLMALJE-UHFFFAOYSA-N
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Description

3-(Perfluoroethyl)azetidine hydrochloride is a fluorinated azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluoroethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under microwave irradiation, which offer efficiency and scalability. The use of solid supports like alumina can further enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Perfluoroethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include functionalized azetidines and their derivatives, which can be further utilized in various chemical syntheses and applications .

Mechanism of Action

The mechanism of action of 3-(Perfluoroethyl)azetidine hydrochloride involves its ability to undergo ring-opening and substitution reactions, which can be exploited to modify its structure and functionality. The perfluoroethyl group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7ClF5N

Molecular Weight

211.56 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)azetidine;hydrochloride

InChI

InChI=1S/C5H6F5N.ClH/c6-4(7,5(8,9)10)3-1-11-2-3;/h3,11H,1-2H2;1H

InChI Key

RYFWKIIRLMALJE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(F)(F)F)(F)F.Cl

Origin of Product

United States

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